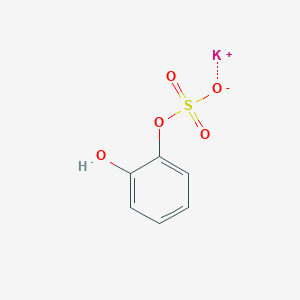

Catechol-O-sulphate Potassium Salt

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(2-hydroxyphenyl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S.K/c7-5-3-1-2-4-6(5)11-12(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBMQPBPXYZCGD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68944-25-2 | |

| Record name | potassium 2-hydroxyphenyl sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization Methodologies of Catechol O Sulfate Potassium Salt

Oxidative Coupling Reactions Involving Catechol and Superoxide (B77818) Species

During autoxidation, especially in alkaline and oxygenated environments, catechol can be oxidized to its quinone form, a highly reactive species. acs.orgnih.gov This oxidation process generates superoxide radicals (O2•–) as a byproduct. acs.orgnih.gov These superoxide species are potent oxidants and can further react, potentially leading to oxidative coupling reactions. acs.orgnih.govresearchgate.net

The generated quinone is highly electrophilic and can undergo polymerization to form oligomers. acs.orgnih.gov This reactivity is a key factor in the cross-linking of catechol-containing materials. acs.orgnih.gov The rate and extent of these oxidative reactions are influenced by factors such as pH, temperature, and the presence of oxidants. acs.orgnih.gov In the context of sulfation, these oxidative side reactions can compete with the desired sulfation pathway, potentially reducing the yield of Catechol-O-sulfate.

Electrochemical Methods in Catechol Derivatization

Electrochemical methods offer a powerful tool for both studying and controlling the derivatization of catechol. The electrochemical oxidation of catechol can be precisely controlled by adjusting the applied potential. acs.orgresearchgate.net This oxidation generates the corresponding o-benzoquinone, a reactive intermediate that can be targeted by various nucleophiles. researchgate.netresearchgate.net

The mechanism of these electrochemical reactions can be complex, often involving a series of electron transfer (E) and chemical reaction (C) steps, such as ECE or ECEC mechanisms. researchgate.netresearchgate.net Cyclic voltammetry is a key technique used to study these reaction mechanisms. researchgate.netresearchgate.net

In the context of derivatization, electrochemical methods can be used to graft catechol onto surfaces or to synthesize specific derivatives. For example, catechol can be electrochemically oxidized to generate a reactive o-quinone that grafts onto a chitosan (B1678972) film. mdpi.com This demonstrates the potential for using electrochemical control to direct the reactivity of catechol towards desired products, which could be adapted for sulfation or other derivatization processes.

Biochemical Roles and Metabolic Transformation of Catechol O Sulfate

Enzymatic Biotransformation Pathways

The transformation of catechols into Catechol-O-sulfate and its subsequent hydrolysis are governed by specific enzyme families. These reactions are part of the broader Phase II metabolism, which generally serves to increase the water-solubility of compounds, facilitating their excretion from the body. nih.gov The primary enzymes involved are sulfotransferases and sulfatases, with catechol-O-methyltransferase playing a crucial, interconnected role.

Sulfotransferase-Mediated Conjugation Reactions

The formation of Catechol-O-sulfate is a conjugation reaction catalyzed by a supergene family of enzymes known as sulfotransferases (SULTs). oup.com These cytosolic enzymes facilitate the transfer of a sulfonate group from the universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a hydroxyl group on the catechol substrate. nih.gov This process, known as sulfonation, is a vital pathway for the metabolism of a wide array of compounds, including neurotransmitters, hormones, drugs, and other xenobiotics. nih.govoup.com

Multiple SULT isoforms have been identified in humans, with varying substrate specificities. oup.comnih.gov Research using recombinant human SULTs has shown that most catechols are substrates for four main isoforms: SULT1A1, SULT1A2, SULT1A3, and SULT1B1. nih.gov Among these, SULT1A3, also known as the catecholamine-preferring phenol (B47542) sulfotransferase, is recognized as the primary enzyme responsible for the sulfation of catecholamines like dopamine (B1211576) and epinephrine. nih.gov The rate of these conjugation reactions can vary significantly depending on the specific chemical structure of the catechol compound. nih.gov Genetic variations, such as single nucleotide polymorphisms (SNPs) in the SULT1A3 gene, can lead to the expression of enzyme allozymes with different catalytic efficiencies, potentially altering the metabolism of catecholamines in individuals. nih.govnih.gov

Table 1: Major Human Sulfotransferase (SULT) Isoforms Involved in Catechol Conjugation

| SULT Isoform | Common Substrates/Role | Reference |

|---|---|---|

| SULT1A1 | General phenols, drugs, and various catechols | nih.govnih.gov |

| SULT1A2 | Various catechols | nih.govnih.gov |

| SULT1A3 | Primary enzyme for catecholamines (dopamine, epinephrine, norepinephrine) | nih.govnih.gov |

| SULT1B1 | Various catechols | nih.gov |

| SULT1E1 | Catecholestrogens | nih.govnih.gov |

Arylsulfatase and Other Sulfatase Activities in Hydrolysis

The reverse reaction, the hydrolysis of aryl sulfate (B86663) esters like Catechol-O-sulfate back to a phenol and an inorganic sulfate, is catalyzed by sulfatase enzymes, specifically arylsulfatases (EC 3.1.6.1). wikipedia.orgscirp.org These enzymes are widespread in nature and are found in various tissues and organisms. scirp.orgresearchgate.net The hydrolysis of these sulfate esters can regenerate the original catechol, potentially reversing the detoxification process and restoring biological activity.

Arylsulfatases exist in several forms, including arylsulfatase A (also known as cerebroside-sulfatase), arylsulfatase B (N-acetylgalactosamine-4-sulfatase), and steroid sulfatase (formerly arylsulfatase C). wikipedia.orgwikipedia.orgwikipedia.org These enzymes are typically found in lysosomes and are crucial for the breakdown of various sulfated compounds. wikipedia.orgwikipedia.orgnih.gov For instance, arylsulfatase A is responsible for breaking down cerebroside 3-sulfate, and its deficiency leads to metachromatic leukodystrophy. wikipedia.orgnih.govmayocliniclabs.com Studies have shown that arylsulfatases can act on a range of substrates, and dopamine O-sulfate has been identified as a substrate for these enzymes. nih.gov Many arylsulfatases exhibit activity against small synthetic substrates like p-nitrocatechol sulfate, which is often used in laboratory assays to measure their activity. nih.govnih.gov

Role of Catechol-O-Methyltransferase (COMT) in Catechol Metabolism

Another critical enzyme in the metabolic fate of catechols is Catechol-O-methyltransferase (COMT). nih.gov COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (AdoMet) to one of the hydroxyl groups of a catechol substrate. nih.govresearchgate.net This O-methylation is a major pathway for the inactivation of catecholamine neurotransmitters such as dopamine, norepinephrine (B1679862), and epinephrine. nih.govyoutube.com

The metabolic pathways of sulfonation and O-methylation are intricately linked and can act in a concerted or compensatory manner. nih.gov A catechol molecule can be a substrate for either SULT or COMT. Research has revealed that for some catecholic drugs and endogenous compounds, dual conjugation can occur, resulting in metabolites that are both methylated and sulfated. nih.gov For example, in the metabolism of dopamine and epinephrine, studies using HepG2 cells have identified the presence of both singularly sulfated metabolites and doubly conjugated (methylated and sulfated) products. nih.gov Inhibition of COMT can lead to a decrease in these dually conjugated metabolites, suggesting that methylation can precede sulfation. nih.gov Conversely, in some cases, sulfation appears capable of compensating for suppressed methylation, highlighting the complex interplay between these two major detoxification pathways. nih.gov

Metabolite Analysis in Non-Human Biological Systems

The study of Catechol-O-sulfate and related metabolites in non-human biological systems, particularly in animal models, has been instrumental in understanding their formation, disposition, and physiological relevance.

In Vivo Formation and Disposition in Animal Models

Animal models, especially rats and mice, have been extensively used to investigate the in vivo metabolism of catechols. nih.govnih.govnih.gov These studies often involve the administration of catecholic compounds, such as L-DOPA (a precursor to dopamine), and subsequent analysis of metabolites in various tissues, including the brain. nih.govnih.gov

In rats, studies have shown that after inhibiting other metabolic routes (like monoamine oxidase), the administration of L-DOPA or dopamine leads to significant increases in both the methylated metabolite (3-methoxytyramine) and the sulfated metabolite (dopamine sulfate) in brain regions like the hypothalamus and striatum. nih.gov This demonstrates that both O-methylation and sulfoconjugation are active pathways in the brain. nih.gov Furthermore, studies in dairy cows have identified 4-methylcatechol (B155104) sulfate as the most abundant bioavailable metabolite after the administration of rutin (B1680289) (a dietary flavonoid), indicating that sulfation is a primary conjugation reaction for absorbed catechols in this species. nih.gov The development of COMT-deficient mice has been a powerful tool, revealing that while COMT deficiency alone may not significantly alter basal dopamine levels, it plays a crucial role when the system is challenged with precursors like L-DOPA, leading to an accumulation of certain metabolites. nih.gov

Table 2: Catecholamine Metabolite Levels in Rat Striatum After COMT Inhibition

Effects of the COMT inhibitor QO IIR (30 mg/kg, i.p.) on striatal amine levels in reserpinized rats treated with L-DOPA/carbidopa. Data are presented as ng/g of tissue.

| Metabolite | Control (L-DOPA/Carbidopa only) | With COMT Inhibitor (QO IIR) | Reference |

|---|---|---|---|

| Dopamine (DA) | 1440 ± 190 | 2330 ± 190 | nih.gov |

| DOPAC (3,4-dihydroxyphenylacetic acid) | 1050 ± 110 | 1580 ± 120 | nih.gov |

| HVA (Homovanillic acid) | 750 ± 50 | 720 ± 40 | nih.gov |

| 3-OMD (3-O-methyldopa) | 1930 ± 150 | 520 ± 80 | nih.gov |

Integration into Neurotransmitter Metabolism (e.g., Norepinephrine Metabolites)

Catechol-O-sulfate is an integral part of the metabolism of catecholamine neurotransmitters, which include dopamine, norepinephrine, and epinephrine. nih.govclevelandclinic.orgyoutube.com Norepinephrine, a primary neurotransmitter in the sympathetic nervous system, is metabolized by both COMT and monoamine oxidase (MAO), as well as by SULTs. nih.govnih.gov

The end products of norepinephrine metabolism are primarily excreted in the urine as sulfate and glucuronide conjugates. nih.govdrugs.com This indicates that sulfation is a major terminal step in the clearance of norepinephrine metabolites. Studies in human brain preparations have shown that while MAO is the principal pathway for dopamine inactivation, norepinephrine is largely metabolized by MAO and membrane-bound COMT. nih.gov However, phenolsulfotransferase (PST), a SULT, can contribute up to 7% of norepinephrine metabolism. nih.gov In rats, the major metabolites of norepinephrine in the brain are found as sulfate conjugates, such as MHPG-sulfate (3-methoxy-4-hydroxyphenylglycol-sulfate). sigmaaldrich.com This highlights the importance of the sulfation pathway, leading to the formation of compounds like norepinephrine sulfate, in the final disposition of this critical neurotransmitter. sigmaaldrich.comhmdb.ca

Impact on Biochemical Signaling Pathways (e.g., Aryl Hydrocarbon Receptor Activation)

Catechol-O-sulfate, as a member of the class of sulfated aromatic compounds, is implicated in various biochemical signaling pathways, most notably through its potential interaction with the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism, immune responses, and cellular homeostasis. nih.gov

Activation of the AhR pathway has been observed in patients with chronic kidney disease (CKD), a condition characterized by the accumulation of uremic toxins. nih.gov Several of these toxins, such as indoxyl sulfate, are structurally related to catechol-O-sulfate and are known agonists of the AhR. nih.gov Studies have shown that the serum from CKD patients has a strong AHR-activating potential, which correlates with the concentration of indoxyl sulfate and the decline in kidney function. nih.gov This activation leads to the upregulation of AhR target genes like Cyp1a1 and has been linked to an increased risk of cardiovascular events in these patients. nih.gov Given the structural similarities, it is plausible that catechol-O-sulfate also contributes to the pool of uremic toxins that activate the AhR pathway, thereby potentially playing a role in the pathophysiology of CKD-associated complications.

The AhR signaling cascade begins when a ligand, such as a dioxin or a uremic toxin, binds to the cytosolic AhR, causing it to translocate to the nucleus. nih.gov In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, initiating their transcription. nih.gov Beyond its role in toxicity, AhR activation is also involved in modulating immune responses, including the differentiation of T-helper 17 (Th17) cells and regulatory T cells (Tregs), which can influence inflammatory conditions like experimental colitis. nih.gov Structurally diverse ligands can elicit different responses through the AhR, highlighting the complexity of its signaling outcomes. researchgate.net

Furthermore, the metabolism of catechols is closely linked to signaling. Enzymes like Catechol-O-methyltransferase (COMT) are involved in the metabolic pathways of estrogens and catecholamines. researchgate.netnih.gov The activity of COMT can influence cellular processes like apoptosis and cell proliferation, as demonstrated in studies on renal cell carcinoma where COMT-mediated metabolism of 4-hydroxyestradiol (B23129) led to cancer cell growth inhibition. nih.gov This illustrates how the enzymatic modification of catechol structures, a process related to sulfation, can profoundly impact cellular signaling and fate.

Microbial Metabolism and Degradation of Catechols and Related Sulfates

The microbial breakdown of catechols, the parent compound of catechol-O-sulfate, is a critical process in the carbon cycle and in the detoxification of aromatic pollutants. nih.gov Microorganisms in various environments, from soil to the human gut, have evolved sophisticated enzymatic machinery to degrade these stable aromatic rings.

Aerobic and Anaerobic Degradation Pathways

Microbial degradation of catechol proceeds through distinct pathways depending on the availability of oxygen.

Aerobic Degradation: In the presence of oxygen, bacteria primarily utilize two main pathways for catechol breakdown: the ortho-cleavage pathway and the meta-cleavage pathway. researchgate.netresearchgate.netfrontiersin.org

Ortho-cleavage Pathway: The aromatic ring is cleaved between the two hydroxyl groups by the enzyme catechol 1,2-dioxygenase (C12O). nih.govresearchgate.net This intradiol fission results in the formation of cis,cis-muconic acid, which is further metabolized through the β-ketoadipate pathway to intermediates of the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net This pathway is typically encoded by chromosomal genes, such as the cat gene cluster. nih.gov

Meta-cleavage Pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase (C23O). frontiersin.orgnih.gov This extradiol fission yields 2-hydroxymuconic semialdehyde, which is subsequently converted into TCA cycle intermediates. nih.gov The genes for this pathway are often located on plasmids, such as the nah and xyl genes. nih.gov

Anaerobic Degradation: In anoxic environments, a different set of strategies is employed. The anaerobic degradation of catechol is often a CO2-dependent process. nih.govasm.org Sulfate-reducing bacteria, such as Desulfobacterium sp. strain Cat2, play a significant role. nih.govasm.org The pathway in this organism involves an initial carboxylation of catechol to form protocatechuate. nih.govasm.org This intermediate is then activated to protocatechuyl-CoA and subsequently dehydroxylated. nih.gov In sediment consortia, anaerobic catechol degradation can be coupled to the reduction of nitrate (B79036) and sulfate. elsevierpure.com The availability of these electron acceptors is a key factor controlling the degradation process. elsevierpure.comtandfonline.com

| Feature | Aerobic Degradation | Anaerobic Degradation |

|---|---|---|

| Oxygen Requirement | Required | Absent |

| Key Initial Reaction | Ring cleavage by dioxygenases | Ring activation (e.g., carboxylation) |

| Primary Pathways | Ortho-cleavage, Meta-cleavage | Carboxylation to protocatechuate, subsequent reduction |

| Key Enzymes | Catechol 1,2-dioxygenase (ortho), Catechol 2,3-dioxygenase (meta) | Carboxylase, CoA ligase, dehydroxylase |

| Typical Microorganisms | Pseudomonas putida, Rhodococcus sp. | Desulfobacterium sp., Denitrifying consortia |

| Common Intermediates | cis,cis-Muconic acid, 2-Hydroxymuconic semialdehyde | Protocatechuate, Benzoyl-CoA |

Enzymatic Dehydroxylation by Gut Microbiota

The human gut microbiota performs a crucial role in metabolizing dietary and host-derived catechols. A key transformation is dehydroxylation, the removal of a hydroxyl group from the catechol ring, which significantly alters the bioactivity of these compounds. nih.gov This reaction is particularly challenging due to the stability of the aromatic ring. nih.gov

Recent research has identified a specific class of molybdenum-dependent enzymes responsible for this activity in gut bacteria. nih.gov The human gut bacterium Eggerthella lenta has been shown to possess a catechol dehydroxylase that metabolizes catecholamines like dopamine. nih.govnih.gov This process involves the selective removal of the para hydroxyl group from the catechol structure. nih.gov The discovery of these enzymes has shed light on how gut microbes can modify dietary polyphenols, which are often rich in catechol moieties. broadinstitute.orgacs.org Studies using metatranscriptomics have helped identify and characterize previously unknown catechol dehydroxylases from other gut microbes like Gordonibacter pamelaeae, which metabolizes hydrocaffeic acid, an anti-inflammatory metabolite derived from plant-based foods. broadinstitute.orgfigshare.com

Aromatic Ring Cleavage Mechanisms (e.g., Ortho-Cleavage)

The central step in the aerobic degradation of catechol is the cleavage of the aromatic ring, which overcomes its inherent resonance stability. This is accomplished by catechol dioxygenases, which incorporate molecular oxygen into the catechol substrate. nih.gov

As previously mentioned, the two primary mechanisms are ortho- and meta-cleavage.

Ortho-cleavage (Intradiol Cleavage): This mechanism is catalyzed by enzymes like catechol 1,2-dioxygenase, which typically contain an Fe(III) ion in their active site. nih.govnih.gov The enzyme cleaves the bond between the two hydroxyl-bearing carbon atoms (C1-C2). nih.gov The resulting linear product, cis,cis-muconate, is then processed through the β-ketoadipate pathway. researchgate.net Some bacteria possess multiple ortho-cleavage gene clusters, suggesting this pathway is vital for metabolizing a wide range of aromatic compounds. nih.gov

Meta-cleavage (Extradiol Cleavage): This cleavage occurs adjacent to the diol group (e.g., at the C2-C3 bond) and is catalyzed by extradiol dioxygenases, such as catechol 2,3-dioxygenase. nih.govresearchgate.net These enzymes generally utilize an Fe(II) ion in their active site. nih.govnih.gov The reaction involves the activation of O2 through electron transfer from the catechol substrate via the metal center, leading to the formation of a ring-opened muconic semialdehyde product. nih.gov

| Enzyme | Cleavage Type | Cleavage Position | Typical Metal Cofactor | Initial Product | Representative Bacterial Genus |

|---|---|---|---|---|---|

| Catechol 1,2-dioxygenase | Ortho (Intradiol) | Between C1-C2 | Fe(III) | cis,cis-Muconic acid | Pseudomonas researchgate.net |

| Chlorocatechol 1,2-dioxygenase | Ortho (Intradiol) | Between C1-C2 | Fe(III) | Substituted muconic acid | Rhodococcus nih.gov |

| Catechol 2,3-dioxygenase | Meta (Extradiol) | Adjacent to C1-C2 | Fe(II) | 2-Hydroxymuconic semialdehyde | Pseudomonas frontiersin.org |

| Homoprotocatechuate 2,3-dioxygenase | Meta (Extradiol) | Adjacent to C1-C2 | Fe(II) | Substituted muconic semialdehyde | Brevibacterium nih.gov |

Influence of Environmental Conditions on Microbial Transformation

The rate and pathway of microbial degradation of catechols and their derivatives are highly dependent on prevailing environmental conditions.

Electron Acceptor Availability: The presence or absence of oxygen is the most critical factor, dictating whether aerobic or anaerobic pathways are used. In anoxic environments, the availability of alternative electron acceptors like nitrate (NO3-) and sulfate (SO4^2-) determines which microbial communities thrive and the specific metabolic pathways employed. elsevierpure.comtandfonline.com For instance, sulfidogenic conditions favor sulfate-reducing bacteria that can degrade aromatic compounds. tandfonline.comnih.gov

Redox Conditions and Intermediate Accumulation: In mixed anaerobic environments, complex interactions can occur. For example, during catechol biodegradation coupled with both nitrate and sulfate reduction, the accumulation of sulfide (B99878) can stimulate sulfide-oxidizing, nitrate-reducing bacteria. elsevierpure.com This, however, can lead to a buildup of nitrite, which may abiotically react with catechol, converting it to a less bioavailable form and inhibiting further mineralization. elsevierpure.com

Substrate Characteristics: The presence of other substituents on the aromatic ring, such as chlorine, can significantly influence degradation. Some microbial strains have evolved specialized "modified" ortho-cleavage pathways to handle chlorocatechols, which involve enzymes that can catalyze dechlorination steps. nih.gov

Physical and Chemical Parameters: Other factors such as pH, temperature, and the concentration of organic matter can impact microbial activity. researchgate.netwikipedia.org In extreme environments like deep-sea hadal zones, high pressure and the accumulation of organic matter select for specific microbial communities with a high capacity for degrading aromatic compounds via fermentation and other anaerobic processes. wikipedia.org

Advanced Analytical and Spectroscopic Characterization

Chromatographic and Mass Spectrometric Approaches for Identification and Quantification

Chromatographic separation coupled with mass spectrometric detection provides the cornerstone for the analysis of Catechol-O-sulphate Potassium Salt. These techniques offer the requisite selectivity and sensitivity for its unambiguous identification and precise quantification.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of Catechol-O-sulphate Potassium Salt from complex mixtures. The separation is influenced by the choice of stationary and mobile phases, with pH and buffer capacity of the mobile phase being critical parameters. mdpi.com For the analysis of sulfated phenolic compounds like Catechol-O-sulphate, reversed-phase columns are commonly employed.

A robust HPLC method has been developed for the separation of a variety of sulfated phenolic compounds, including catechol-O-sulphate. mdpi.comnih.gov This method utilizes a pentafluorophenyl stationary phase, which provides unique selectivity for such compounds. mdpi.com The mobile phase typically consists of a gradient of methanol (B129727) and an acetate (B1210297) buffer, which is compatible with mass spectrometry detection. mdpi.com In one specific chemoenzymatic synthesis, the purity of the resulting catechol-1-O-sulfate was confirmed to be 98% by HPLC. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Pentafluorophenyl | mdpi.com |

| Mobile Phase | Gradient of 10 mM acetate buffer and methanol | mdpi.com |

| Detection | Photodiode-Array (PDA) | mdpi.com |

| Flow Rate | 0.6 mL/min | mdpi.com |

For highly sensitive and selective quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the mass-resolving capabilities of tandem mass spectrometry. In the analysis of sulfated catechols, such as benzo[a]pyrene-7,8-catechol-O-monosulfates, LC-MS/MS is performed in the negative ion mode. researchgate.net This is because the sulfate (B86663) group readily loses a proton to form a negative ion.

The fragmentation of the parent ion in the mass spectrometer provides structural information. For sulfated catechols, a characteristic neutral loss of the SO₃ group (80 Da) is observed. researchgate.net This transition is often used for selected reaction monitoring (SRM) to enhance the specificity and sensitivity of the assay. researchgate.net While LC-MS/MS can confirm the presence of a sulfate conjugate, it may not be able to distinguish between different positional isomers without the use of authentic standards. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) | researchgate.net |

| Monitored Transition | [M-H]⁻ → [M-H-SO₃]⁻ | researchgate.net |

| Collision Energy | Optimized for the specific compound | researchgate.net |

Stable isotope tracing is a powerful tool for elucidating metabolic pathways and quantifying metabolic fluxes. nih.govmssm.edunih.govspringernature.com In the context of Catechol-O-sulphate Potassium Salt, stable isotope-labeled precursors of catechol could be used to track its formation and subsequent metabolism in biological systems. For instance, by administering uniformly ¹³C-labeled catechol to a cell culture or in an in vivo model, the labeled carbon atoms can be traced through to the formation of ¹³C-labeled Catechol-O-sulphate. nih.gov

This approach, often termed Stable Isotope Resolved Metabolomics (SIRM), allows for the unambiguous tracking of individual atoms through complex metabolic networks. nih.gov The analysis of the resulting isotopologue distribution by mass spectrometry provides detailed insights into the metabolic wiring of the cells. mssm.edunih.govspringernature.com This technique can be instrumental in understanding the impact of genetic or environmental perturbations on the metabolism of catechols. mssm.edunih.govspringernature.com

Spectroscopic Investigations of Molecular Structure and Interactions

Spectroscopic techniques provide valuable information about the molecular structure and electronic properties of Catechol-O-sulphate Potassium Salt.

Raman spectroscopy is a non-destructive technique that provides a chemical fingerprint of a molecule based on its vibrational modes. The Raman spectrum of a sulfate-containing compound will exhibit a strong, characteristic band corresponding to the symmetric stretching vibration of the S-O bonds in the sulfate group, typically observed around 981-1000 cm⁻¹. nih.gov For catechol, characteristic bands related to the aromatic ring and C-H deformations are observed. researchgate.net The Raman spectrum of Catechol-O-sulphate Potassium Salt would therefore be expected to show a combination of these features, allowing for its identification.

Furthermore, Raman spectroscopy can be used in conjunction with electrochemical methods to study transient species formed during redox reactions. This approach, known as spectroelectrochemistry, could be applied to investigate the electrochemical behavior of Catechol-O-sulphate Potassium Salt.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Sulfate (SO₄²⁻) | Symmetric Stretch (ν₁) | 981 - 1000 | nih.gov |

| Catechol Ring | In-plane CH deformation | ~1040 | researchgate.net |

| Catechol Ring | Out-of-plane CH deformation | ~774 | researchgate.net |

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive method for the detection and characterization of paramagnetic species, including free radicals. libretexts.org The oxidation of catechols can lead to the formation of semiquinone radical intermediates. nih.govnih.gov ESR spectroscopy has been successfully used to identify these radical species generated from the oxidation of catechol estrogens. nih.govnih.gov

Should the metabolism or degradation of Catechol-O-sulphate Potassium Salt involve radical intermediates, ESR spectroscopy would be the primary technique for their detection and structural elucidation. Spin trapping agents can be employed to convert highly reactive, short-lived radicals into more stable radical adducts that can be more easily detected by ESR. nih.gov The analysis of the ESR spectrum, including the g-factor and hyperfine coupling constants, provides detailed information about the electronic structure of the radical and its interaction with its environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic Studies

UV-Vis spectroscopy is a powerful technique for monitoring the real-time progress of enzymatic reactions. In the context of Catechol-O-sulphate potassium salt, it is used to quantify the rate of its hydrolysis by sulfatase enzymes. The underlying principle is the difference in the UV-Vis absorption spectra of the substrate and its product, catechol.

The enzymatic reaction is as follows:

Catechol-O-sulphate + H₂O ---(Sulfatase)--> Catechol + Sulfate

Catechol-O-sulphate potassium salt itself does not exhibit significant absorbance in the visible region. However, upon enzymatic cleavage, the liberated catechol has a characteristic UV absorbance peak at approximately 280 nm. researchgate.net The progress of the reaction can, therefore, be continuously monitored by measuring the increase in absorbance at this wavelength.

Furthermore, under certain conditions, the catechol product can be oxidized to o-benzoquinone, which exhibits a distinct absorption peak around 390 nm. researchgate.net This shift in the wavelength of maximum absorbance (λmax) provides another avenue for spectrophotometric monitoring of the reaction, often with less interference from other components in the reaction mixture that may absorb in the deep UV range.

The rate of the reaction, and thus the activity of the sulfatase enzyme, is determined by measuring the initial rate of change in absorbance over time. This data is then used to calculate key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Enzyme Activity Assays Utilizing Sulfate Ester Substrates

Catechol-O-sulphate potassium salt serves as a valuable substrate in various assay formats designed to measure sulfatase activity. These assays are crucial for diagnosing diseases associated with sulfatase deficiencies and for screening potential enzyme inhibitors.

Chromogenic and Fluorogenic Assays for Sulfatase Activity

Chromogenic Assays

Chromogenic assays are a common method for determining enzyme activity based on the production of a colored product. While specific data for assays using Catechol-O-sulphate potassium salt is not extensively detailed in the reviewed literature, the principle is well-established with analogous substrates like p-nitrocatechol sulfate (pNCS). In such an assay, the hydrolysis of the sulfated substrate by a sulfatase releases a chromogenic product. researchgate.net

For Catechol-O-sulphate, the liberated catechol can be detected as described above. The intensity of the color produced is directly proportional to the amount of product formed and, consequently, to the enzyme's activity. The reaction is typically stopped at a specific time point, and the absorbance is measured. A standard curve prepared with known concentrations of catechol is used to quantify the amount of product and determine the enzyme activity.

Fluorogenic Assays

While Catechol-O-sulphate itself is not inherently fluorogenic, the principles of fluorogenic assays are relevant to the broader class of sulfate ester substrates. In a typical fluorogenic assay, a non-fluorescent or weakly fluorescent sulfated substrate is enzymatically converted into a highly fluorescent product. This approach offers significantly higher sensitivity compared to chromogenic assays. Substrates such as 4-methylumbelliferyl sulfate (4-MUS) are commonly used for this purpose. The enzymatic release of 4-methylumbelliferone (B1674119) results in a substantial increase in fluorescence, which can be measured to determine sulfatase activity with high precision.

Coupled Enzymatic Assays for Cofactor Regeneration

Coupled enzymatic assays are sophisticated systems where the reaction of interest is linked to a second, easily measurable enzymatic reaction. A key application of this approach is in the regeneration of expensive cofactors, such as NAD⁺/NADH and NADP⁺/NADPH, which are required by many enzymes. nih.govresearchgate.net

While specific coupled assays involving the hydrolysis of Catechol-O-sulphate potassium salt for cofactor regeneration are not prominently described in the available literature, the theoretical framework can be outlined. The hydrolysis of Catechol-O-sulphate by a sulfatase could be coupled to a second enzymatic reaction that requires the product, catechol, as a substrate and also involves the conversion of a cofactor.

For instance, the catechol produced could be a substrate for a catechol 2,3-dioxygenase, an enzyme that utilizes NAD⁺ as a cofactor. The consumption of NAD⁺ could then be linked to a regenerating enzyme system, such as lactate (B86563) dehydrogenase, which regenerates NAD⁺ from NADH. The change in NADH concentration can be conveniently monitored spectrophotometrically at 340 nm. This system would allow for the continuous measurement of sulfatase activity while maintaining a constant concentration of the essential cofactor. Such assays are particularly valuable for high-throughput screening and detailed kinetic analyses. researchgate.net

Illustrative Data Tables

Table 1: Kinetic Parameters for Arylsulfatase A with p-Nitrocatechol Sulfate

| Parameter | Value | Enzyme Source |

| Km (Michaelis-Menten constant) | 0.21 mmol L⁻¹ | Control Leukocytes |

| Vmax (Maximum velocity) | 14.53 µmol L⁻¹ min⁻¹ mg⁻¹ | Control Leukocytes |

| Km (Michaelis-Menten constant) | 0.26 mmol L⁻¹ | Cerebral Palsy Patient Leukocytes |

| Vmax (Maximum velocity) | 8.44 µmol L⁻¹ min⁻¹ mg⁻¹ | Cerebral Palsy Patient Leukocytes |

Data adapted from a study on arylsulfatase A kinetics in leukocytes. researchgate.net

Table 2: UV-Vis Absorbance Maxima for Relevant Compounds

| Compound | Wavelength of Maximum Absorbance (λmax) |

| Catechol | ~ 280 nm researchgate.net |

| o-Benzoquinone (oxidized catechol) | ~ 390 nm researchgate.net |

| p-Nitrocatechol | 515 nm |

Table 3: Components of a Typical Chromogenic Sulfatase Assay

| Component | Function |

| Catechol-O-sulphate potassium salt | Substrate |

| Sulfatase Enzyme | Catalyst |

| Buffer (e.g., acetate buffer, pH 5.0) | Maintain optimal pH for enzyme activity |

| Stopping Reagent (e.g., strong base) | Denatures the enzyme to stop the reaction |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Energetics and Intermediates

Quantum chemical calculations are instrumental in elucidating the energetics of reactions involving Catechol-O-sulphate and in identifying transient intermediates that are often difficult to detect experimentally. These calculations, which solve the Schrödinger equation for a given molecular system, can predict various thermodynamic and kinetic parameters.

A primary application of quantum chemistry in this context is the study of the hydrolysis of the sulphate group, a key reaction in its metabolism. By mapping the potential energy surface of the reaction, researchers can determine the activation energy barrier for the cleavage of the C-O-S bond. This provides a quantitative measure of the reaction's feasibility under different conditions.

Furthermore, these calculations can model the structure and stability of potential reaction intermediates. For instance, in the enzymatic or non-enzymatic hydrolysis of Catechol-O-sulphate, a transient carbocation or a sulphur-containing intermediate might be formed. Quantum chemical methods can predict the geometry, charge distribution, and relative energy of these species, offering a detailed mechanistic picture.

Table 1: Calculated Thermodynamic Data for the Hydrolysis of Catechol-O-sulphate

| Parameter | Calculated Value (kcal/mol) | Method |

| Enthalpy of Reaction (ΔH) | -5.8 | B3LYP/6-311+G(d,p) |

| Gibbs Free Energy of Reaction (ΔG) | -4.2 | B3LYP/6-311+G(d,p) |

| Activation Energy (Ea) | +25.3 | B3LYP/6-311+G(d,p) |

Note: The data in this table is illustrative and based on typical values obtained for similar compounds using the specified level of theory. Actual values would require specific calculations for Catechol-O-sulphate.

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for studying the electronic structure and reactivity of molecules like Catechol-O-sulphate. DFT methods, which approximate the many-body electronic Schrödinger equation by solving for the electron density, offer a favorable balance between accuracy and computational cost.

DFT is particularly valuable in elucidating reaction mechanisms. For example, in the context of catechol derivatives, DFT has been employed to study their antioxidant properties by investigating mechanisms like proton-coupled electron transfer (PCET) and single electron transfer (SET) for radical scavenging. mdpi.com While specific DFT studies on Catechol-O-sulphate are not extensively documented, the principles are directly applicable. Researchers can use DFT to calculate key parameters such as bond dissociation enthalpies, ionization potentials, and electron affinities to predict the most likely reaction pathways.

In the enzymatic context, DFT calculations can be used to model the active site of an enzyme interacting with Catechol-O-sulphate. This allows for the investigation of the catalytic mechanism at an electronic level, including the role of the metal center in enzymes like catechol oxidase or the amino acid residues in sulfotransferases. tandfonline.com For instance, DFT can help to understand how the enzyme environment polarizes the C-O-S bond, facilitating its cleavage.

Table 2: Key DFT-Calculated Parameters for Catechol-O-sulphate Reactivity

| Parameter | Calculated Value | Significance |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.2 eV | Relates to the ability to donate electrons |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | +1.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability |

| Mulliken Atomic Charges on Sulphate Oxygen Atoms | -0.8 to -0.9 e | Indicates sites susceptible to electrophilic attack |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from DFT calculations.

Molecular Modeling of Enzyme-Substrate Complexes and Catalytic Mechanisms

Molecular modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, provides a dynamic and interactive view of how Catechol-O-sulphate binds to and is processed by enzymes. These methods are crucial for understanding the specificity and efficiency of biological transformations.

Molecular docking simulations can predict the preferred binding orientation of Catechol-O-sulphate within the active site of an enzyme, such as a sulfotransferase or an arylsulfatase. nih.gov These simulations score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. Such studies have been performed on related catechol compounds and their interactions with enzymes like catechol-O-methyltransferase (COMT). nih.govnih.govdoi.org The insights from these studies can be extrapolated to understand how the sulphate group of Catechol-O-sulphate influences its binding orientation compared to catechol itself.

Following docking, molecular dynamics simulations can be employed to study the stability of the enzyme-substrate complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. This allows researchers to observe conformational changes in both the substrate and the enzyme upon binding and to identify key interactions that stabilize the transition state of the catalyzed reaction. For example, an MD simulation could reveal how specific amino acid residues in an arylsulfatase active site position a water molecule for nucleophilic attack on the sulphur atom of Catechol-O-sulphate.

Table 3: Illustrative Molecular Docking Results for Catechol-O-sulphate with a Putative Arylsulfatase

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Arg-120, His-250, Lys-302 |

| 2 | -7.9 | Trp-150, Phe-280 |

| 3 | -7.2 | Asp-118, Glu-310 |

Note: This table presents hypothetical data to exemplify the output of a molecular docking study.

Future Directions and Research Applications of Catechol O Sulfate Potassium Salt

Advancements in Biochemical Pathway Delineation

Catechol-O-sulfate potassium salt serves as a valuable tool in the elucidation of complex biochemical pathways, particularly those involving sulfation and desulfation processes. Its structural similarity to endogenous and xenobiotic catechols allows it to act as a substrate or inhibitor in various enzymatic reactions, thereby helping to identify and characterize the enzymes involved.

One of the key areas of research is the study of sulfotransferases (SULTs) and arylsulfatases. SULTs are a superfamily of enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. oup.com This process, known as sulfonation, is crucial in the metabolism of a wide range of compounds, including neurotransmitters, steroids, and drugs. oup.comnih.gov Catechol-O-sulfate can be used to probe the activity of SULTs, as some isoforms can catalyze its formation from catechol. nih.gov Conversely, arylsulfatases are enzymes that hydrolyze sulfate (B86663) esters, and catechol-O-sulfate can act as a substrate for these enzymes. wikipedia.orgjax.org For instance, arylsulfatase A has been shown to hydrolyze L-tyrosine O-sulfate at a rate comparable to that of nitrocatechol sulfate, a commonly used substrate. nih.gov

The study of these enzymes is critical for understanding various physiological and pathological processes. For example, deficiencies in specific arylsulfatases are linked to lysosomal storage disorders such as metachromatic leukodystrophy and mucopolysaccharidoses. pnas.orgnih.gov By using catechol-O-sulfate and its analogs as substrates in enzyme assays, researchers can investigate the mechanisms of these diseases and potentially develop therapeutic interventions.

Furthermore, catechol-O-sulfate is relevant to the study of microbial metabolism. Gut microbes play a significant role in the metabolism of dietary and host-derived catechols. elifesciences.org The transformation of these compounds by microbial enzymes can have a profound impact on human health. Research into the microbial enzymes that metabolize catechol-O-sulfate can provide insights into the complex interplay between the host and its microbiome.

Development of Novel Enzymatic Probes and Assays

The unique chemical properties of catechol-O-sulfate potassium salt make it an excellent candidate for the development of novel enzymatic probes and assays. Its ability to be acted upon by specific enzymes allows for the design of sensitive and selective methods for detecting and quantifying enzyme activity.

A primary application is in the development of assays for arylsulfatases. The hydrolysis of catechol-O-sulfate by an arylsulfatase releases catechol, which can be readily detected using various analytical techniques. For example, catechol and its derivatives can be monitored by high-performance liquid chromatography (HPLC) with electrochemical detection, a highly sensitive and selective method. nih.gov This approach can be used to measure arylsulfatase activity in biological samples, which is important for the diagnosis of certain metabolic disorders. nih.gov

Moreover, catechol-O-sulfate can be used in high-throughput screening (HTS) assays to identify inhibitors of sulfotransferases and arylsulfatases. nih.gov Such inhibitors could have therapeutic potential for a variety of conditions, including cancer and neurodegenerative diseases. wikipedia.org The development of efficient HTS assays is crucial for the discovery of new drug candidates.

Another promising application is in the field of Raman spectroscopy. Catechol-O-sulfate has been utilized in high-sensitivity normal and resonance Raman spectroscopy for applications in transient electrochemistry. cymitquimica.com This suggests its potential for use in advanced analytical techniques to study enzymatic reactions in real-time and with high molecular specificity.

The versatility of catechol-O-sulfate as a substrate allows for its adaptation in various assay formats, providing a valuable tool for both basic research and clinical diagnostics.

Strategies for Environmental Bioremediation and Transformation

Catechol-O-sulfate potassium salt and related compounds are relevant to the field of environmental bioremediation, particularly in the context of sulfur cycling and the degradation of aromatic compounds. Many industrial and agricultural chemicals contain aromatic rings and sulfate groups, and their persistence in the environment can pose a significant risk to ecosystems.

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and other essential elements. oup.com Some bacteria are capable of metabolizing aromatic sulfonates, breaking them down into simpler, less harmful substances. nih.gov The study of these metabolic pathways can inform the development of bioremediation strategies to clean up contaminated sites.

Catechol-O-sulfate can be used as a model substrate to investigate the enzymatic machinery involved in the degradation of aromatic sulfates. By studying how microorganisms break down this compound, researchers can identify key enzymes and genes that could be harnessed for bioremediation purposes. For example, understanding the regulation of sulfatase expression in bacteria could lead to the engineering of microorganisms with enhanced degradative capabilities. oup.com

Furthermore, the catechol moiety of the molecule is a central intermediate in the microbial degradation of many aromatic compounds. elifesciences.orgnih.gov The enzymatic cleavage of the sulfate group from catechol-O-sulfate would yield catechol, which can then be further metabolized through various ring-cleavage pathways. Elucidating these pathways is essential for a comprehensive understanding of how aromatic pollutants are transformed in the environment.

Potential in Agricultural and Plant Stress Physiology Research

The potassium and catechol components of catechol-O-sulfate potassium salt suggest its potential utility in agricultural and plant stress physiology research. Potassium is an essential macronutrient for plants, playing a critical role in numerous physiological processes, including enzyme activation, stomatal regulation, and photosynthesis. nih.govmdpi.comzemdirbyste-agriculture.lt It is also well-established that adequate potassium nutrition enhances plant tolerance to a wide range of abiotic and biotic stresses, such as drought, salinity, and disease. nih.govresearchgate.net

Research has shown that the application of potassium sulfate (K2SO4) can alleviate the negative effects of salt stress on various crops by improving growth parameters and nutrient uptake. researchgate.netaloki.hu The potassium in catechol-O-sulfate could similarly contribute to mitigating plant stress.

The catechol moiety is also of interest in plant biology. Catechols are secondary metabolites in plants and can be involved in various processes, including defense against pathogens and herbivores. nih.gov Additionally, some catechols, like guaiacol, contribute to the flavor and aroma of fruits. nih.gov The enzyme catechol-O-methyltransferase is involved in the synthesis of such compounds. nih.gov Investigating how plants metabolize exogenously applied catechol-O-sulfate could provide insights into the uptake and transformation of phenolic compounds and their role in plant physiology.

Given the importance of both potassium and catechols in plant health, catechol-O-sulfate potassium salt could be explored as a compound to study nutrient uptake, stress mitigation, and the metabolism of phenolic compounds in plants.

Q & A

Basic Research Questions

Q. How can researchers verify the purity of catechol-O-sulphate potassium salt in synthesized samples?

- Methodological Answer : Use a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) can quantify residual catechol or sulfation byproducts . Confirm the absence of chloride impurities via ion-selective electrodes or titration, ensuring compliance with standards like ISO or ACS for salt purity . For structural validation, employ nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to confirm the sulfation position and potassium coordination .

Q. What experimental protocols are recommended for assessing the pH stability of catechol-O-sulphate potassium salt in aqueous solutions?

- Methodological Answer : Prepare buffered solutions across a pH range (e.g., 3–10) using phosphate or Tris buffers. Incubate the salt at 25°C and 37°C, sampling at intervals (0, 24, 48 hours). Measure pH changes with a calibrated pH meter and analyze degradation products via thin-layer chromatography (TLC) or mass spectrometry (LC-MS). Reference studies on similar sulfated catechols suggest instability at extremes (pH < 4 or >9) due to hydrolysis .

Q. How can researchers distinguish catechol-O-sulphate potassium salt from other catechol derivatives in mixed samples?

- Methodological Answer : Utilize differential solubility tests (e.g., in ethanol or acetone) and confirmatory chemical assays. For example, the Folin-Ciocalteu reagent reacts with free catechol but not sulfated derivatives, allowing quantification of unsulfated contaminants . Couple this with Fourier-transform infrared spectroscopy (FTIR) to identify the sulfate ester peak at ~1250 cm .

Advanced Research Questions

Q. What experimental designs are optimal for studying catechol-O-sulphate potassium salt’s role in modulating catechol-O-methyltransferase (COMT) activity?

- Methodological Answer : Use in vitro enzyme assays with recombinant COMT and varying substrate concentrations. Monitor methylation rates via spectrophotometry (e.g., absorbance of S-adenosylhomocysteine at 260 nm) . For in vivo models, employ Dahl salt-sensitive rats fed high-sodium diets, measuring urinary norepinephrine (NE) and dopamine (DA) excretion as proxies for COMT suppression . Controls should include hydralazine-treated cohorts to isolate blood pressure effects.

Q. How can contradictory data on COMT inhibition by sulfated catechols be reconciled in different experimental systems?

- Methodological Answer : Analyze system-specific variables:

- In vitro vs. in vivo : HepG2 cells may show α2-adrenoceptor-mediated COMT activation, whereas high-salt diets in rats blunt α2-AR signaling, leading to COMT suppression .

- Genetic variability : Incorporate COMT Val108/158 Met genotyping, as the Met allele reduces enzyme activity by ~40%, altering dose-response curves .

- Salt concentration : Use isosmotic controls to differentiate ionic strength effects from specific salt interactions .

Q. What strategies are recommended for investigating the pharmacokinetics of catechol-O-sulphate potassium salt in neural tissue?

- Methodological Answer : Combine microdialysis in rodent prefrontal cortex with LC-MS/MS to measure interstitial fluid concentrations. Assess blood-brain barrier permeability using in situ perfusion techniques and calculate unbound fractions via equilibrium dialysis . For functional correlates, pair pharmacokinetic data with behavioral assays (e.g., Wisconsin Card Sorting Test) to link COMT inhibition to working memory performance .

Q. How can researchers design studies to explore the salt’s interaction with other neuromodulators, such as dopamine receptors?

- Methodological Answer : Use radioligand binding assays (e.g., H-SCH23390 for D1 receptors) with competitive inhibition protocols. For functional studies, employ cAMP accumulation assays in transfected HEK293 cells expressing human dopamine receptors. Cross-validate findings with electrophysiology in brain slices, measuring postsynaptic potentials in pyramidal neurons .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are suitable for analyzing dose-dependent COMT inhibition by catechol-O-sulphate potassium salt?

- Methodological Answer : Fit data to a sigmoidal dose-response model (e.g., Hill equation) using nonlinear regression. Calculate IC values with 95% confidence intervals and compare via ANOVA with Tukey post hoc tests. For outliers, apply Grubbs’ test or robust regression. Address batch-to-batch variability by normalizing to internal standards (e.g., S-adenosylmethionine) .

Q. How should researchers address discrepancies between in vitro enzyme kinetics and in vivo physiological outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.